[(3-Bromopropoxy)methyl]cyclopropane
Description
Significance of Strained Rings in Synthetic Methodologies
Cyclopropane (B1198618), the simplest cycloalkane, possesses a three-membered ring structure characterized by significant ring strain, estimated to be around 27 kcal/mol. This strain arises from the deviation of its internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°), resulting in bent "banana" bonds with increased p-character. researchgate.nettandfonline.com This inherent strain is not a liability but a powerful synthetic tool. The potential energy stored within the ring can be released in various chemical transformations, making cyclopropanes valuable intermediates. researchgate.net
The high reactivity of the cyclopropane ring allows it to participate in a variety of ring-opening reactions initiated by electrophiles, nucleophiles, or radical species. These reactions can proceed with high regio- and stereocontrol, providing access to acyclic structures with defined stereochemistry that might be challenging to synthesize otherwise. epa.gov Furthermore, the cyclopropyl (B3062369) group can act as a conformational constraint or a bioisostere for other functional groups in medicinal chemistry, influencing the biological activity of molecules. epa.govnih.gov The unique electronic properties of the strained ring also enable it to stabilize adjacent carbocations, a feature that significantly influences the reactivity of cyclopropylmethyl systems.
Role of Ethers in Organic Transformations and Protection Strategies
Ethers (R-O-R') are a class of organic compounds defined by an oxygen atom connected to two alkyl or aryl groups. Generally, ethers are characterized by their low reactivity, making them excellent solvents for a wide range of organic reactions as they are unlikely to interfere with the reacting species. researchgate.net This chemical inertness is also the basis for their extensive use as protecting groups for alcohols. wpmucdn.com
In a multistep synthesis, it is often necessary to temporarily "mask" a reactive functional group, like a hydroxyl group, to prevent it from reacting under certain conditions. The alcohol is converted to an ether, which is stable to many reagents such as strong bases, organometallics, and some oxidizing and reducing agents. beilstein-journals.org After the desired transformations on other parts of the molecule are complete, the ether can be cleaved under specific, often acidic, conditions to regenerate the original alcohol. beilstein-journals.org Common ether-based protecting groups include the methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers. nih.gov Beyond their role as solvents and protecting groups, ethers are integral structural components in countless natural products and pharmaceuticals, and their synthesis remains a fundamental topic in organic chemistry, with the Williamson ether synthesis being a classic and enduring method. numberanalytics.comresearchgate.net
Structural Framework of [(3-Bromopropoxy)methyl]cyclopropane as a Synthetic Platform
This compound is a bifunctional molecule that combines the reactivity of a primary alkyl bromide with the structural features of a cyclopropylmethyl ether. This unique combination makes it a versatile synthetic platform for introducing the cyclopropylmethyl group into a larger molecule.
The structural framework can be dissected into three key components:
The Cyclopropylmethyl Group: This moiety offers the inherent reactivity of the strained ring and the ability to stabilize an adjacent positive charge. The ether linkage connects this group to the rest of the molecule.
The Ether Linkage: The C-O-C bond is generally stable under neutral and basic conditions, providing a robust connection between the cyclopropane ring and the propoxy chain.
The 3-Bromopropyl Chain: The terminal primary alkyl bromide is a reactive handle for nucleophilic substitution reactions. It allows for the covalent attachment of this building block to a wide variety of nucleophiles, such as amines, alkoxides, thiolates, and carbanions.
The synthetic utility of this compound stems from its ability to act as an alkylating agent. A nucleophile can displace the bromide ion, thereby incorporating the cyclopropylmethoxypropyl fragment into a new molecule. Subsequent chemical manipulation could then target the cyclopropane ring or the ether linkage if desired, although both are relatively stable. This dual functionality—a reactive site for coupling and a stable, structurally significant moiety—positions this compound as a valuable building block for creating complex target molecules in fields like medicinal and materials chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1152515-18-8 |
| Molecular Formula | C₇H₁₃BrO |
| Molecular Weight | 193.08 g/mol |
| Functional Groups | Cyclopropane, Ether, Alkyl Bromide |
Overview of Current Research Trajectories on Related Cyclopropylmethyl and Bromoalkoxy Scaffolds
While specific research on this compound is not extensively documented in mainstream literature, the broader classes of cyclopropylmethyl and bromoalkoxy compounds are areas of active investigation.
Cyclopropylmethyl Scaffolds: Research continues to explore the unique reactivity of cyclopropylmethyl systems. The cyclopropylmethyl cation is known to undergo rapid rearrangement to the cyclobutyl and homoallyl cations, a property that chemists exploit in mechanistic studies and synthetic design. Recent work has focused on using cyclopropylmethyl groups as protecting groups for hydroxyls, particularly in carbohydrate chemistry. tandfonline.com For instance, the cyclopropylmethylidene (CPMD) acetal (B89532) can be regioselectively opened to yield a cyclopropylmethyl (CPM) ether, which can be cleaved under specific acidic conditions. tandfonline.com The development of new catalytic methods for the asymmetric synthesis of chiral cyclopropanes is also a major research thrust, aiming to create enantiomerically pure building blocks for pharmaceuticals. wpmucdn.com
Bromoalkoxy Scaffolds: The bromoetherification or bromocyclization of unsaturated alcohols is a powerful and well-established method for synthesizing oxygen-containing heterocycles. nus.edu.sg This intramolecular reaction involves the electrophilic addition of a bromine source to an alkene, followed by the trapping of the resulting bromonium ion by a tethered hydroxyl group. Current research focuses on developing more efficient and stereoselective versions of these reactions, often employing new catalysts to control the reaction's outcome. nus.edu.sg Furthermore, α-bromoethers are utilized in reactions like the Prins cyclization under basic conditions, offering alternative pathways to substituted cyclic ethers. researchgate.net These bromoalkoxy intermediates are valued for their ability to undergo further transformations, leveraging the reactivity of both the ether and the carbon-bromine bond.
Collectively, the ongoing research into these related scaffolds highlights a continued interest in harnessing the interplay of strained rings, ether linkages, and halogen reactivity to build molecular complexity in innovative ways.
Structure
3D Structure
Properties
IUPAC Name |
3-bromopropoxymethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-1-5-9-6-7-2-3-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUOQSASUNXEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 3 Bromopropoxy Methyl Cyclopropane and Its Analogues
Strategies for Cyclopropylmethyl Ether Formation
The creation of the core cyclopropylmethyl ether structure is a critical step in the synthesis of the target molecule and its analogs. Several established methods in organic chemistry can be adapted for this purpose.
Williamson Ether Synthesis Approaches to Cyclopropylmethyl Ethers
The Williamson ether synthesis is a widely used and versatile method for preparing ethers, and it can be effectively applied to the synthesis of cyclopropylmethyl ethers. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. wikipedia.org For the synthesis of a cyclopropylmethyl ether, two main pathways are viable: the reaction of a cyclopropylmethoxide with an alkyl halide or the reaction of an alcohol with cyclopropylmethyl halide.
In the first approach, cyclopropylmethanol (B32771) is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium cyclopropylmethoxide. This alkoxide then acts as a nucleophile, attacking a suitable alkyl halide in an SN2 reaction. youtube.com The efficiency of this reaction is highest with primary alkyl halides.
Alternatively, an alcohol can be deprotonated to form an alkoxide, which then reacts with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. researchgate.net This approach is also an effective way to form the desired ether linkage. The choice between these two pathways often depends on the availability and reactivity of the starting materials.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Cyclopropylmethanol | Alkyl Halide (R-X) | NaH | THF | Cyclopropylmethyl Alkyl Ether (c-C3H5CH2OR) |
| Alcohol (R-OH) | Cyclopropylmethyl Bromide | NaH | THF | Cyclopropylmethyl Alkyl Ether (c-C3H5CH2OR) |
This table presents generalized reactants and conditions for the Williamson ether synthesis of cyclopropylmethyl ethers.
Alkylation Reactions Involving Cyclopropylmethyl Bromide as a Precursor
Cyclopropylmethyl bromide is a key precursor for the synthesis of various cyclopropylmethyl derivatives, including ethers. It can be synthesized from cyclopropylmethanol through various methods, including reaction with phosphorus tribromide or a combination of N-bromosuccinimide and triphenylphosphine (B44618). researchgate.netresearchgate.net
Once obtained, cyclopropylmethyl bromide can undergo nucleophilic substitution reactions with a variety of alkoxides to yield the corresponding cyclopropylmethyl ethers. The reaction typically proceeds via an SN2 mechanism, where the alkoxide displaces the bromide ion. The choice of the alcohol, and consequently the alkoxide, allows for the introduction of diverse functionalities into the ether structure.
The reaction conditions for these alkylations are crucial. The use of a non-nucleophilic strong base to generate the alkoxide from the corresponding alcohol is common. The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often being employed.
| Alkoxide (from Alcohol) | Solvent | Temperature (°C) | Yield (%) |
| Sodium Ethoxide | Ethanol | Reflux | Good |
| Sodium Phenoxide | DMF | 80 | High |
| Potassium tert-Butoxide | THF | Room Temp | Moderate |
This table provides illustrative examples of reaction conditions for the alkylation of cyclopropylmethyl bromide with different alkoxides.
Simmons-Smith Cyclopropanation in Ether Synthesis
The Simmons-Smith reaction provides a powerful method for the formation of cyclopropane (B1198618) rings from alkenes. nih.govwikipedia.org This reaction can be ingeniously integrated into the synthesis of cyclopropylmethyl ethers by starting with an appropriate allyl ether. The reaction involves treating an alkene with a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu). nih.gov
For the synthesis of a cyclopropylmethyl ether, the starting material would be an allyl ether. The double bond of the allyl group is susceptible to cyclopropanation by the Simmons-Smith reagent. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org The presence of the ether oxygen can also influence the stereochemical outcome of the cyclopropanation through a directing effect. organicreactions.org
The general scheme for this approach is as follows:
Allyl-R + CH2I2 + Zn-Cu → Cyclopropylmethyl-O-R
The efficiency of the Simmons-Smith reaction can be influenced by the nature of the zinc reagent. Modifications, such as the use of diethylzinc (B1219324) (Et2Zn), can enhance the reactivity and yield of the cyclopropanation. wikipedia.org
| Alkene | Reagents | Solvent | Product |
| Allyl Ethyl Ether | CH2I2, Zn-Cu | Diethyl Ether | Cyclopropylmethyl Ethyl Ether |
| Allyl Phenyl Ether | CH2I2, Et2Zn | Dichloromethane | Cyclopropylmethyl Phenyl Ether |
This table illustrates the application of the Simmons-Smith reaction for the synthesis of cyclopropylmethyl ethers from allyl ether precursors.
Introduction of the 3-Bromopropoxy Moiety
Once the cyclopropylmethyl ether core is established, the next critical step is the introduction of the 3-bromopropoxy group. This can be accomplished through several synthetic strategies, primarily involving etherification or alkoxybromination.
Regioselective Alkoxybromination Strategies
Regioselective alkoxybromination offers a direct method to introduce both an alkoxy group and a bromine atom across a double bond. If a suitable unsaturated cyclopropylmethyl ether is used as a substrate, this reaction can be employed to install the desired 3-bromopropoxy moiety.
One common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of an alcohol. organic-chemistry.org In this context, if an allyl cyclopropylmethyl ether were the substrate, the reaction with NBS in the presence of an external alcohol would not directly yield the target molecule. A more direct, albeit potentially challenging, intramolecular approach would be required, or a multi-step sequence.
A plausible, though less direct, two-step strategy could involve the bromination of an alkene followed by etherification. For instance, the reaction of an unsaturated alcohol with a cyclopropylmethyl halide could be followed by bromination of the double bond.
Etherification with Brominated Alcohols
A more straightforward and common approach to introduce the 3-bromopropoxy moiety is through an etherification reaction with a brominated alcohol, such as 3-bromo-1-propanol (B121458). This can be achieved via a Williamson ether synthesis, as described previously.
Two primary variations of this strategy exist for the synthesis of [(3-Bromopropoxy)methyl]cyclopropane:
Reaction of sodium cyclopropylmethoxide with 1,3-dibromopropane: In this method, cyclopropylmethanol is first deprotonated to its alkoxide. This nucleophile then reacts with 1,3-dibromopropane. Careful control of stoichiometry is crucial to favor the mono-alkylation product over the di-alkylation byproduct.
Reaction of cyclopropylmethyl bromide with the sodium salt of 3-bromo-1-propanol: Here, 3-bromo-1-propanol is deprotonated to form its alkoxide, which then reacts with cyclopropylmethyl bromide.
Both methods are viable and the choice often depends on the relative reactivity and potential side reactions of the starting materials.
| Reactants | Base | Solvent | Product |
| Cyclopropylmethanol, 1,3-Dibromopropane | NaH | THF | This compound |
| Cyclopropylmethyl Bromide, 3-Bromo-1-propanol | NaH | THF | This compound |
This table outlines the two primary Williamson ether synthesis routes for the preparation of this compound.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through several strategic pathways. A convergent approach is generally the most direct and common method for assembling such ethers. This strategy involves the synthesis of two key fragments, which are then joined in a final step.
A primary convergent route relies on the Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. wikipedia.orglibretexts.org In this context, the synthesis would involve the reaction between cyclopropanemethanol and a dihalogenated propane (B168953) derivative, or alternatively, the reaction of (bromomethyl)cyclopropane (B137280) with 3-bromopropan-1-ol.
The latter pathway is often preferred and involves two main stages:
Formation of the Alkoxide: 3-Bromopropan-1-ol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding sodium alkoxide.
Nucleophilic Substitution (SN2): The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopropane. masterorganicchemistry.comyoutube.com This displaces the bromide ion and forms the desired ether linkage, yielding this compound.
The critical precursor, (bromomethyl)cyclopropane, can be synthesized from cyclopropanemethanol using various brominating agents. guidechem.com Common methods include reaction with phosphorus tribromide (PBr3) or a combination of triphenylphosphine and bromine. guidechem.comchemicalbook.com The choice of reagent can impact yield, purity, and the formation of isomeric byproducts like bromocyclobutane (B1266235) and 4-bromo-1-butene. guidechem.com
A potential divergent pathway, while less direct for this specific molecule, could start from a common precursor that is later elaborated. For instance, a molecule containing a cyclopropyl (B3062369) group and a protected diol functionality could be synthesized. Selective deprotection and subsequent functional group interconversion could then lead to this compound and other analogues. However, for this particular target compound, the convergent approach via Williamson ether synthesis remains the most efficient and practical methodology.
Scale-Up Considerations and Process Chemistry for Preparation of Related Cyclopropyl Derivatives
The industrial-scale synthesis of cyclopropyl derivatives, such as the key intermediate (bromomethyl)cyclopropane, presents several challenges related to cost, safety, yield, and purity. The selection of the synthetic route is critical and must balance reagent expense with operational efficiency and product quality.
Historically, methods for producing (bromomethyl)cyclopropane involved reagents like methanesulfonyl bromide or phosphorus tribromide. guidechem.com However, these routes often suffered from the formation of isomers with close boiling points, complicating purification by distillation and leading to lower yields of the high-purity product. guidechem.com Another method using a dimethyl sulfoxide/bromine system resulted in yields of only 65-75%, which is not ideal for industrial production. guidechem.com
A high-purity method involves the use of triphenylphosphine dibromide to brominate cyclopropylmethanol. While effective, this approach is costly due to the price of the bromine source and generates significant phosphorus-containing waste, which is difficult to manage and dispose of. guidechem.com
For large-scale production, a more viable method involves the reaction of cyclopropylmethanol with a brominating agent in the presence of specific additives to suppress isomer formation. One improved process involves the bromination of cyclopropylmethanol using phosphorus tribromide in N,N-dimethylformamide (DMF). guidechem.com This procedure can achieve a quantitative yield of 99 mol% with high selectivity for the desired product. guidechem.com
A patented industrial method details the synthesis of (bromomethyl)cyclopropane using a triarylphosphite, such as triphenylphosphite, and bromine in a polar aprotic solvent like DMF. google.com The process involves careful temperature control, with the addition of bromine occurring below 15°C and the subsequent addition of cyclopropylmethanol below 0°C to control the reaction's exothermicity and minimize side reactions. google.com This method can produce the final product with high purity (>98%) and in good yield (around 73%) after distillation. google.com
Key considerations for scaling up the synthesis of (bromomethyl)cyclopropane are summarized in the table below.
Reactivity and Mechanistic Aspects of Transformations Involving 3 Bromopropoxy Methyl Cyclopropane
Cyclopropane (B1198618) Ring Reactivity
The reactivity of the cyclopropane ring is dominated by processes that relieve its significant angle and torsional strain. The carbon-carbon bonds in cyclopropane possess a high degree of p-character, allowing the ring to behave similarly to an alkene in certain reactions, such as additions and interactions with transition metals. However, unlike alkenes, cyclopropanes are also susceptible to nucleophilic ring-opening, particularly when the ring is "activated" by appropriate substituents. For a simple monosubstituted alkoxymethylcyclopropane, such as the title compound, the cyclopropane ring is considered unactivated and is therefore generally less reactive than its more substituted counterparts.
Nucleophilic Ring-Opening Reactions of Cyclopropanes
Nucleophilic ring-opening is a cornerstone of cyclopropane chemistry, providing a powerful method for converting the cyclic structure into a linear, bifunctionalized carbon chain. The facility of this process is highly dependent on the nature of the substituents on the cyclopropane ring.
Donor-acceptor (D-A) cyclopropanes are a class of activated cyclopropanes characterized by the presence of an electron-donating group (D) and an electron-accepting group (A) at adjacent positions. This substitution pattern creates a polarized C1-C2 bond, which is significantly weakened and elongated compared to a typical cyclopropane C-C bond. acs.org This polarization facilitates nucleophilic attack at the carbon bearing the donor group in an SN2-like fashion, leading to stereospecific ring-opening. nih.gov The reaction is often promoted by Lewis acids, which coordinate to the acceptor group, enhancing the polarization and further activating the ring towards nucleophilic cleavage. acs.org
The compound [(3-Bromopropoxy)methyl]cyclopropane does not fit the classic definition of a donor-acceptor cyclopropane. The cyclopropylmethyl group itself can be considered a weak donor, and the ether oxygen is also a mild donor. However, there is no strong acceptor group directly attached to the ring to create the requisite bond polarization. Consequently, it is not expected to undergo the facile, Lewis acid-catalyzed nucleophilic ring-opening reactions characteristic of true D-A cyclopropanes. nih.govresearchgate.net
| Feature | Description | Implication for this compound |
| Substitution | Vicinal electron-donating (D) and electron-accepting (A) groups. | Lacks a strong acceptor group; not a D-A cyclopropane. |
| Bond Polarization | The C1-C2 bond is highly polarized and weakened. | Minimal C-C bond polarization; ring is unactivated. |
| Reactivity | Undergoes facile ring-opening with nucleophiles, often Lewis acid-catalyzed. nih.gov | Not expected to be reactive under typical D-A conditions. |
| Mechanism | Typically a stereospecific SN2-like attack at the donor-substituted carbon. acs.org | This pathway is not favored. |
Table 1. Key Principles of Donor-Acceptor Cyclopropane Ring Opening and Their Relevance to this compound.
Transition metals provide a powerful avenue for the activation and ring-opening of cyclopropanes, including those that are not electronically activated. nih.gov The general mechanism involves the oxidative addition of a low-valent metal complex (e.g., based on Pd, Ni, Rh, Pt) into one of the C-C bonds of the cyclopropane ring. This process is driven by the release of ring strain and results in the formation of a metallacyclobutane intermediate. This intermediate can then undergo various subsequent reactions, such as reductive elimination, β-hydride elimination, or insertion of other molecules, to yield a range of functionalized products. nih.gov For monosubstituted cyclopropanes, the regioselectivity of the C-C bond cleavage can be influenced by steric and electronic factors.
For this compound, a transition metal-catalyzed ring-opening is mechanistically plausible. However, due to the lack of activating groups, this transformation would likely require more forcing conditions (e.g., higher temperatures, more reactive metal complexes) compared to strained systems like bicyclo[1.1.0]alkanes or electronically activated D-A cyclopropanes. The presence of the ether oxygen and the terminal bromide in the side chain could potentially influence the reaction by coordinating to the metal center.
| Catalyst Type | General Substrate | Mechanistic Step | Potential for this compound |
| Palladium(0) | Vinylcyclopropanes, Arylcyclopropanes | Oxidative addition to form palladacyclobutane. | Plausible, but likely requires harsh conditions. |
| Nickel(0) | Methylenecyclopropanes, D-A cyclopropanes | Oxidative addition, often leading to cycloadditions. | Plausible, potential for side reactions at the C-Br bond. |
| Rhodium(I) | Various cyclopropanes | C-C bond activation, formation of rhodacyclobutane. | Plausible, but reactivity is expected to be low. |
Table 2. Overview of Common Metal Catalysts for Cyclopropane Ring-Opening.
Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates, which can initiate the ring-opening of cyclopropanes. njtech.edu.cn This approach is particularly effective for aryl cyclopropanes. The typical mechanism involves a single-electron transfer (SET) from the electron-rich aryl group to an excited photocatalyst, generating an aryl radical cation. researchgate.net In this radical cation, the C-C bond of the cyclopropane ring adjacent to the aryl group is significantly weakened, facilitating its cleavage upon attack by a nucleophile. This process results in the formation of a distonic radical cation, which can be further functionalized. nih.govresearchgate.net
This activation mode is highly dependent on the presence of a moiety that can be easily oxidized via SET. The this compound molecule lacks such a group. Neither the alkoxymethyl substituent nor the cyclopropane ring itself is sufficiently electron-rich to undergo facile oxidation under standard photoredox conditions. Therefore, a photoredox-catalyzed ring-opening pathway is considered unlikely for this specific compound. researchgate.netnjtech.edu.cn
| Photocatalyst | Excitation | Mechanism | Applicability to this compound |
| Ru(bpy)₃²⁺ | Visible Light | Oxidative or reductive quenching cycle. | Unlikely; substrate lacks a readily oxidizable/reducible group. |
| Ir(ppy)₃ | Visible Light | Forms highly oxidizing/reducing excited state. | Unlikely; no suitable functional group for initial SET. |
| Organic Dyes | Visible Light | Can act as photosensitizers or redox catalysts. | Unlikely; substrate is not an appropriate partner for typical photoredox cycles. |
Table 3. Common Photocatalytic Systems and Their Applicability.
Ring-opening of cyclopropanes under basic conditions is uncommon and generally requires specific structural features. For instance, D-A cyclopropanes bearing acidic protons can be deprotonated to form a carbanion, which can then trigger ring-opening. rsc.org In other specialized systems, such as 2-(p-siloxyaryl)cyclopropane dicarboxylates, base-induced desilylation generates a phenolate (B1203915) anion, which dramatically increases the donor ability of the aryl group and facilitates ring cleavage to form a quinone methide intermediate. rsc.org Additionally, some gem-dihalocyclopropanes can undergo base-induced elimination of HX followed by ring-opening of the resulting cyclopropene (B1174273) intermediate. uq.edu.au
This compound lacks the necessary features to undergo ring-opening under basic conditions. It does not possess a strong acceptor group to render any of the cyclopropyl (B3062369) protons sufficiently acidic for deprotonation by common bases. Furthermore, it cannot form stabilized intermediates like quinone methides. Therefore, the cyclopropane ring is expected to be stable under basic conditions, with any potential reactivity being dominated by nucleophilic substitution or elimination at the brominated carbon of the side chain.
In contrast to the aforementioned methods that often require specific activating groups, the reaction with halogens is a more general ring-opening transformation for simple, unactivated cyclopropanes. Driven by the release of ring strain, cyclopropane reacts with halogens like bromine (Br₂) in the absence of UV light via an electrophilic addition mechanism. libretexts.org This reaction breaks a C-C bond and results in the formation of a 1,3-dihalopropane. This pathway highlights the "alkene-like" character of the cyclopropane ring.
This type of reaction stands as one of the few ring-opening pathways that would be expected to proceed with this compound. The reaction would likely involve electrophilic attack of bromine on one of the ring's C-C bonds, followed by nucleophilic attack of the bromide ion at one of the terminal carbons of the broken bond, leading to a 1,3-dibromo-substituted linear alkane. This contrasts with nucleophilic, metal-catalyzed, or photoredox pathways, which are highly dependent on the substrate's electronic properties and are largely unfavorable for an unactivated compound like this compound. The primary reactivity difference lies in the mode of activation: direct electrophilic attack by a stoichiometric reagent (halogen) versus catalytic activation of a specific functional group.
Cyclopropane Functionalization Reactions
The cyclopropane ring, with its increased s-character in the C-H bonds and inherent ring strain, presents a unique substrate for C-H functionalization reactions. Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the selective activation and functionalization of these otherwise inert bonds.
Direct C-H functionalization of cyclopropanes, without the aid of a directing group, is a challenging yet highly desirable transformation. These reactions typically proceed via mechanisms that involve the direct interaction of a catalyst with the C-H bond. While less common than directed approaches, certain catalytic systems can achieve this. For instance, rhodium-catalyzed carbene insertion into cyclopropyl C-H bonds is a known method for forming new C-C bonds. However, in the context of this compound, achieving selectivity for a specific C-H bond on the cyclopropane ring without a directing influence would be difficult, likely resulting in a mixture of products. The presence of the ether oxygen in the side chain could potentially influence the regioselectivity of such reactions, although this has not been extensively studied for this specific substrate.
Palladium-catalyzed C-H functionalization is a more controlled and widely utilized method for the selective modification of cyclopropane rings. nih.govacs.orgnih.govnih.gov These reactions typically employ a directing group within the substrate that coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation. Current time information in Pasuruan, ID. In the case of this compound, the ether oxygen of the propoxymethyl group could potentially serve as a weakly coordinating directing group.
The generally accepted mechanism for palladium-catalyzed C-H arylation, a common functionalization reaction, involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. In a hypothetical intramolecular reaction where the bromo- and cyclopropyl- moieties are brought into proximity, the cycle would likely initiate with the oxidative addition of the C-Br bond to a Pd(0) species, forming an alkylpalladium(II) intermediate. Subsequent intramolecular C-H activation of the cyclopropane ring, directed by the ether oxygen, would form a palladacycle. Reductive elimination from this intermediate would then forge a new C-C bond, regenerating the Pd(0) catalyst.
While the directing ability of ether oxygens in C-H activation has been demonstrated in some systems, it is generally considered a weakly coordinating group compared to more traditional directing groups like pyridines, amides, or amines. nih.govCurrent time information in Pasuruan, ID. The successful functionalization of the cyclopropane ring in this compound would therefore depend on reaction conditions that favor the formation of the key palladacycle intermediate.
Table 1: Hypothetical Reaction Parameters for Palladium-Catalyzed Intramolecular Cyclopropane Functionalization of a Related Substrate This table is based on general conditions for similar palladium-catalyzed C-H functionalization reactions, as direct data for this compound is not available.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ |
| Ligand | P(o-tol)₃ or a phosphine (B1218219) ligand |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene or DMF |
| Temperature | 80-120 °C |
| Hypothetical Product | A cyclized product resulting from C-C bond formation |
Reactivity of the 3-Bromopropoxy Chain
The 3-bromopropoxy chain in this compound offers a versatile handle for a variety of nucleophilic substitution reactions. The primary alkyl bromide is a good leaving group, making it susceptible to attack by a range of nucleophiles.
The presence of the ether oxygen atom within the same molecule allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures.
The most probable intramolecular reaction for this compound is the formation of a cyclic ether through an intramolecular Williamson ether synthesis. masterorganicchemistry.comrsc.org In the presence of a base, the ether oxygen can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This Sɴ2 reaction would result in the formation of a six-membered cyclic ether, 2-(cyclopropylmethyl)oxane, and the elimination of a bromide salt.
The rate of this cyclization is governed by several factors, including the nature of the base, the solvent, and the temperature. Strong, non-nucleophilic bases are typically employed to deprotonate the alcohol that would be the precursor to the ether, but in this case, the ether oxygen itself acts as the nucleophile without deprotonation, though the reaction is generally slower. The formation of five- and six-membered rings through intramolecular cyclization is kinetically and thermodynamically favorable. masterorganicchemistry.comresearchgate.net
Table 2: Illustrative Conditions for Intramolecular Williamson Ether Synthesis of a Bromoalkoxy Ether This data is representative of typical conditions for the formation of a six-membered cyclic ether from a related ω-bromoalkyl ether.
| Reactant | Base | Solvent | Temperature (°C) | Yield (%) |
| 6-Bromo-1-hexoxybenzene | NaH | DMF | 25 | 95 |
| 5-Bromo-1-pentyloxybenzene | K₂CO₃ | Acetone | 56 (reflux) | 88 |
| 1-Bromo-4-(benzyloxy)butane | t-BuOK | THF | 0-25 | 92 |
Intramolecular Cyclization Processes
Competing Intermolecular Reactions
While intramolecular cyclization is often favored for the formation of five- and six-membered rings, competing intermolecular reactions can also occur, particularly at higher concentrations of the substrate. researchgate.net In an intermolecular scenario, the ether oxygen of one molecule of this compound could act as a nucleophile, attacking the alkyl bromide of another molecule. This would lead to the formation of a dimeric or polymeric ether.
To favor the desired intramolecular cyclization, the reaction is typically carried out under high-dilution conditions. This minimizes the probability of intermolecular collisions, thereby promoting the reaction of the two ends of the same molecule. The choice of solvent can also play a role, with polar aprotic solvents like DMF or DMSO often favoring Sɴ2 reactions.
The outcome of the reaction, whether it proceeds via an intramolecular or intermolecular pathway, is a classic example of the competition between kinetics and thermodynamics, influenced by reactant concentration.
Table 3: Factors Influencing Intramolecular vs. Intermolecular Reactions
| Factor | Favors Intramolecular Cyclization | Favors Intermolecular Reaction |
| Concentration | Low (High Dilution) | High |
| Ring Size of Product | 5- or 6-membered rings | Acyclic or large rings |
| Thermodynamics | Formation of stable rings | Can be entropically favored at high concentrations |
Based on a comprehensive search of available scientific literature, there is no specific information published on the chemical compound "this compound" that pertains to the detailed outline requested. The search did not yield any studies, data, or mechanistic discussions regarding the following topics for this specific molecule:
Diastereoselective Intramolecular Ring Closures
Tandem Reactions Involving Cyclization
Nucleophilic Substitution and Elimination Reactions at the Bromine Center
Remote Functional Group Participation in Reactions
Electronic and Steric Effects on Reaction Pathways
While general principles of cyclopropane reactivity, nucleophilic substitution of alkyl bromides, and intramolecular reactions exist for other compounds, applying these general concepts to "this compound" without specific experimental data would be speculative. Such an approach would not meet the required standard of scientific accuracy and would violate the strict instructions to focus solely on the requested compound.
Therefore, it is not possible to generate the requested article as the necessary research findings for "this compound" are not present in the available literature.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete connectivity map of [(3-Bromopropoxy)methyl]cyclopropane can be assembled.
High-resolution proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For this compound, which is an achiral molecule, there are no diastereomers. Therefore, the determination of a diastereomeric ratio is not applicable. However, ¹H NMR is crucial for confirming the molecule's identity and purity by analyzing chemical shifts (δ), signal integration, and spin-spin coupling patterns.
The structure of this compound features several distinct proton environments. The protons on the cyclopropane (B1198618) ring are known to appear at an unusually high field (low ppm values) due to the ring's magnetic anisotropy. libretexts.org The protons on the carbons adjacent to the ether oxygen and the bromine atom are deshielded and thus shifted downfield. libretexts.org Based on data from analogous structures like 3-phenoxypropyl bromide and various cyclopropylmethyl compounds, a detailed prediction of the ¹H NMR spectrum can be made. chemicalbook.comdtic.mil
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling for this compound
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |
| H-a (-CH₂-Br) | ~ 3.55 | Triplet (t) | H-b |
| H-b (-CH₂-) | ~ 2.15 | Quintet (quin) | H-a, H-c |
| H-c (-O-CH₂-) | ~ 3.60 | Triplet (t) | H-b |
| H-d (-O-CH₂-Cyc) | ~ 3.35 | Doublet (d) | H-e |
| H-e (-CH-Cyc) | ~ 1.05 | Multiplet (m) | H-d, H-f |
| H-f (-CH₂-Cyc) | ~ 0.55 / ~0.25 | Multiplet (m) | H-e |
Predicted values are based on typical chemical shifts for the respective functional groups.
The integration of the signals would confirm the ratio of protons in each environment, corresponding to the 2H (a), 2H (b), 2H (c), 2H (d), 1H (e), and 4H (f) in the structure.
Carbon-13 (¹³C) NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. In the proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the seven unique carbon atoms in the molecule.
The chemical shifts are highly characteristic:
Cyclopropane Carbons: The carbons of the cyclopropane ring are highly shielded and appear at a very high field, a distinctive feature of such strained rings. docbrown.infopressbooks.pub
Ether Carbons: Carbons bonded to the ether oxygen (C-O) are deshielded and appear in the range of 60-80 ppm. pressbooks.pub
Carbon-Bromine Bond: The carbon directly attached to the bromine atom is also shifted downfield, typically appearing in the 30-40 ppm range. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom (Label) | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH₂-Br) | ~ 33 |
| C-2 (-CH₂-) | ~ 31 |
| C-3 (-O-CH₂-) | ~ 68 |
| C-4 (-O-CH₂-Cyc) | ~ 75 |
| C-5 (-CH-Cyc) | ~ 10 |
| C-6 (-CH₂-Cyc) | ~ 4 |
Predicted values are based on typical chemical shifts for the respective functional groups.
The presence of these seven signals in the predicted regions provides strong evidence for the carbon skeleton of the molecule.
Two-dimensional (2D) NMR experiments are essential for unambiguously establishing the bonding network by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between:
H-a and H-b in the propoxy chain.
H-b and H-c in the propoxy chain.
H-d and H-e in the cyclopropylmethyl group.
H-e and the H-f protons on the cyclopropane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). pressbooks.pub It would definitively link the proton assignments from Table 1 to the carbon assignments in Table 2. For instance, the proton signal at ~3.55 ppm (H-a) would show a cross-peak with the carbon signal at ~33 ppm (C-1).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two or three bonds), which is critical for connecting different fragments of the molecule. libretexts.org Key HMBC correlations would include:
A cross-peak between the H-c protons (~3.60 ppm) and the C-4 carbon (~75 ppm), confirming the ether linkage.
Correlations between the H-d protons (~3.35 ppm) and the C-3 carbon (~68 ppm), also confirming the ether bond.
Correlations from the H-d protons (~3.35 ppm) to the cyclopropane carbons (C-5 and C-6), confirming the attachment of the methyl group to the ring.
Together, these 2D NMR techniques provide an irrefutable confirmation of the molecular structure of this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound (C₇H₁₃BrO), the most distinctive feature in the mass spectrum would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.com This results in the molecular ion (M⁺) appearing as a pair of peaks of nearly equal intensity, one at the mass corresponding to the ⁷⁹Br isotope (m/z 192.01) and another at two mass units higher (M+2) for the ⁸¹Br isotope (m/z 194.01).
High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the calculation of the precise elemental formula. researchgate.net This serves as a powerful confirmation of the molecular formula C₇H₁₃BrO.
Common fragmentation pathways in electron ionization (EI) mass spectrometry for this molecule would likely involve:
Alpha-cleavage: Breakage of the C-C bond adjacent to the ether oxygen.
Cleavage of the C-O ether bond: Resulting in cyclopropylmethyl or bromopropoxy fragments.
Loss of the bromine atom: Leading to a fragment at [M-Br]⁺.
Loss of HBr: A common fragmentation pathway for bromoalkanes.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Identity |
| 192 | 194 | [C₇H₁₃BrO]⁺ (Molecular Ion, M⁺) |
| 113 | 113 | [M - Br]⁺ |
| 55 | 55 | [C₄H₇]⁺ (Cyclopropylmethyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. missouri.edu The IR spectrum of this compound would be characterized by absorptions corresponding to its key structural features.
C-H Stretching:
The C-H bonds of the cyclopropane ring exhibit stretching vibrations at a slightly higher frequency (3080-3040 cm⁻¹) than typical alkane C-H bonds due to ring strain. docbrown.infouomustansiriyah.edu.iq
The sp³ C-H bonds of the methylene (B1212753) groups in the propoxy and methyl bridge will show characteristic stretches in the 3000-2850 cm⁻¹ region. libretexts.org
C-O-C Stretching: The most diagnostic peak for the ether linkage is a strong, characteristic C-O-C asymmetric stretching absorption, which for aliphatic ethers typically appears in the 1140-1070 cm⁻¹ range. youtube.comspectroscopyonline.com
C-Br Stretching: The absorption for the carbon-bromine bond is found in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹. orgchemboulder.comorgchemboulder.com
Table 4: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3080 - 3040 | C-H Stretch | Cyclopropane Ring |
| 3000 - 2850 | C-H Stretch | -CH₂- (Alkyl) |
| 1470 - 1440 | C-H Bend | -CH₂- (Scissoring) |
| 1140 - 1070 | C-O Stretch | Aliphatic Ether |
| 690 - 515 | C-Br Stretch | Bromoalkane |
The combination of these characteristic bands in an IR spectrum provides strong evidence for the presence of the cyclopropyl (B3062369), ether, and bromopropyl functionalities within the molecule.
Computational and Theoretical Studies on 3 Bromopropoxy Methyl Cyclopropane
Reactivity Index Calculations (e.g., HMO method for O-alkylation)
Reactivity indices derived from quantum chemical calculations can provide valuable insights into the chemical behavior of a molecule. These indices help to predict which sites of a molecule are more susceptible to electrophilic or nucleophilic attack. While the Hückel Molecular Orbital (HMO) method is typically used for conjugated systems, similar concepts can be applied within the framework of DFT to analyze the reactivity of [(3-Bromopropoxy)methyl]cyclopropane.
Key reactivity indices that could be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the oxygen and bromine atoms, while the LUMO is expected to be centered on the C-Br antibonding orbital.
Fukui Functions: These functions provide a more detailed picture of local reactivity by identifying the most reactive sites for nucleophilic, electrophilic, and radical attack.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites). For the title compound, the MEP would likely show a negative potential around the oxygen and bromine atoms and a positive potential around the hydrogen atoms and the carbon atom attached to bromine.
In the context of O-alkylation, these calculations could help to understand the reactivity of the ether oxygen. researchgate.netfrancis-press.comsemanticscholar.org For instance, the calculated atomic charges and Fukui indices would quantify the nucleophilicity of the oxygen atom and its propensity to participate in further alkylation reactions.
The following table provides a conceptual summary of expected reactivity index data.
| Atomic Site | Calculated Atomic Charge (e) | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |
| Oxygen | -0.6 | 0.1 | 0.4 |
| Bromine | -0.2 | 0.3 | 0.2 |
| C attached to Br | +0.1 | 0.5 | 0.1 |
| Cyclopropyl (B3062369) C1 | -0.1 | 0.2 | 0.1 |
Note: The data in this table are illustrative and intended to represent the type of information that would be obtained from reactivity index calculations. They are not actual calculated values.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solvent environment over time. nih.govrsc.org For this compound, MD simulations could provide crucial insights into how the solvent influences its conformational preferences and reactivity.
By explicitly modeling the interactions between the solute and solvent molecules, MD simulations can capture effects that are often neglected in gas-phase calculations. nih.gov For example, in a polar solvent like water or ethanol, the polar (3-Bromopropoxy)methyl group would be stabilized through hydrogen bonding and dipole-dipole interactions. This solvation could significantly affect the relative energies of different conformers and could also influence the energy barriers of chemical reactions.
To study the effect of solvent on a reaction, one could perform MD simulations of the reactant(s) in the solvent box to obtain a representative set of initial configurations. Then, using a combined quantum mechanics/molecular mechanics (QM/MM) approach, the reaction pathway could be calculated with the reacting species treated at a high level of theory (QM) and the surrounding solvent molecules treated with a simpler force field (MM). This would allow for the calculation of the potential of mean force (PMF) along the reaction coordinate, which gives the free energy profile of the reaction in solution.
MD simulations could also be used to study the transport properties of the molecule, such as its diffusion coefficient in different solvents. This information is valuable for understanding its behavior in various chemical processes.
The table below illustrates how MD simulations could be used to compare the properties of a key reaction transition state in different solvents.
| Solvent | Free Energy of Activation (kcal/mol) | Average Number of Solvent H-bonds to Reactant | Key Solute-Solvent Radial Distribution Function Peak (Å) |
| Gas Phase (DFT) | 25.0 | N/A | N/A |
| Water (MD/QM/MM) | 22.5 | 3.2 | O(solute)-H(water) at 1.8 |
| Hexane (MD/QM/MM) | 26.1 | 0.1 | C(solute)-H(hexane) at 2.5 |
Note: This table is a hypothetical representation of the type of results that could be obtained from MD simulations. The values are not based on actual simulations of this compound.
Applications in Advanced Organic Synthesis and Materials Science
As a Versatile Building Block for Complex Molecules
The unique structural features of [(3-Bromopropoxy)methyl]cyclopropane make it a highly valuable building block in organic synthesis. The presence of a terminal bromine atom provides a reactive site for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and the extension of the carbon skeleton. Simultaneously, the cyclopropylmethyl ether group imparts specific steric and electronic properties and can participate in further chemical transformations.
The cyclopropane (B1198618) motif is recognized as a "privileged synthetic intermediate" and a core structural unit in many biologically active natural products and pharmaceutical drugs. Its inherent ring strain can be harnessed for ring-opening reactions, leading to diverse molecular scaffolds. The bifunctional nature of this compound allows for a stepwise and controlled approach to the synthesis of complex molecules. For instance, the bromide can be displaced by a nucleophile, and in a subsequent step, the cyclopropane ring can be manipulated to build more elaborate structures. This strategic versatility is crucial in medicinal chemistry, where the synthesis of diverse compound libraries is essential for drug discovery programs.
Table 1: Examples of Complex Molecular Scaffolds Incorporating the Cyclopropane Moiety
| Molecule/Drug Class | Significance of Cyclopropane Ring | Reference |
|---|---|---|
| Larotaxel | The α-cyclopropyl ketone motif is a key structural feature of this anticancer agent. | |
| Prasugrel | This anticoagulant drug contains an α-cyclopropyl ketone structure. | |
| Lenacapavir | An anti-HIV agent that features an α-cyclopropyl fluoride (B91410) moiety. | |
| Milnacipram | This serotonin (B10506) reuptake inhibitor incorporates an α-cyclopropyl amine pharmacophore. |
Precursor to Fused Ring Systems and Heterocyclic Scaffolds through Intramolecular Reactions
The three-carbon propoxy linker in this compound is ideally suited for facilitating intramolecular reactions to form cyclic structures. By first substituting the bromide with a suitable nucleophilic partner, a substrate can be generated that is primed for a subsequent ring-closing reaction. This strategy provides a powerful route to fused and bridged bicyclic systems as well as various heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals.
For example, conversion of the terminal bromide to a malonate ester followed by deprotonation would generate a carbanion. This carbanion could then, in principle, participate in an intramolecular reaction involving the cyclopropylmethyl ether portion of the molecule to forge a new ring system. Such intramolecular conjugate additions represent a novel approach to a wide array of highly functionalized ring systems. This methodology is highly valuable for synthesizing complex heterocyclic frameworks like pyrrolo[2,3-d]pyrimidines, which are core structures in many biologically important nucleotides.
Table 2: Conceptual Intramolecular Cyclization Strategies
| Initial Functionalization (at Bromide) | Proposed Intramolecular Reaction Type | Potential Product Scaffold |
|---|---|---|
| Conversion to a tethered malonate ester | Nucleophilic attack on an activated position | Fused carbocyclic ring |
| Conversion to a primary or secondary amine | Intramolecular amination/alkylation | Nitrogen-containing heterocycle (e.g., piperidine (B6355638) derivative) |
| Conversion to a thiol | Intramolecular thioether formation | Sulfur-containing heterocycle |
Development of Chiral Cyclopropyl-Containing Structures
Chiral cyclopropane rings are crucial pharmacophores found in numerous pharmaceuticals and bioactive natural products. The synthesis of enantiomerically pure cyclopropane derivatives is therefore a significant goal in medicinal chemistry. This compound can be utilized in the synthesis of such chiral structures, provided that a stereocenter is introduced in a controlled manner.
This can be achieved by starting with an enantiomerically enriched form of cyclopropanemethanol to synthesize the parent compound, thereby carrying the chirality through the synthetic sequence. Alternatively, asymmetric reactions can be employed. For instance, chemoenzymatic strategies have been successfully developed for the stereoselective construction of functionalized cyclopropanes. Furthermore, methodologies for the diastereoselective substitution of chiral bromocyclopropanes have been reported to produce enantiomerically enriched cyclopropyl (B3062369) ethers and amines, highlighting a pathway to access chiral targets. The chirality of the cyclopropane ring can influence the stereochemical outcome of subsequent reactions, allowing for the diastereoselective formation of new stereocenters.
Role in Multi-Component or Cascade Reaction Sequences
Modern organic synthesis increasingly relies on efficiency-driven strategies like multi-component reactions (MCRs) and cascade reactions to build molecular complexity rapidly. MCRs involve the combination of three or more reactants in a single pot to form a product that incorporates structural elements from each component. Cascade reactions, on the other hand, involve a sequence of transformations where the product of one reaction becomes the substrate for the next in a one-pot process.
Design of Novel Protecting Groups Based on Cyclopropylmethyl Ether Derivatives
Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent unwanted side reactions. The cyclopropylmethyl (CPM) group, derived from the cyclopropylmethyl ether structure, has been identified as an effective protecting group for alcohols, phenols, amines, and carboxylic acids.
The utility of the CPM group stems from its stability under a range of reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. The stability of the intermediate cyclopropylmethyl cation, a result of hyperconjugation, is a key factor in its chemical behavior.
The structure of this compound provides a template for designing new, more elaborate protecting groups. The bromo-functionalized chain allows this molecule to be attached to a substrate, installing a "cyclopropylmethylpropoxy-methyl" group. This new protecting group would have different steric and electronic properties compared to a simple CPM group, potentially offering unique stability or selective deprotection profiles. The design of such tailored protecting groups is crucial for executing complex synthetic strategies, particularly in the synthesis of intricate molecules with multiple functional groups.
Table 3: Comparison of Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Common Cleavage Conditions | Key Features |
|---|---|---|---|
| Cyclopropylmethyl Ether | CPM | Acidic conditions (e.g., 10% TFA in CH₂Cl₂) | Stable to many conditions; cleaved via stable cation. |
| Benzyl Ether | Bn | Hydrogenolysis (H₂, Pd/C), strong acid | Stable to a wide range of conditions except for catalytic hydrogenation. |
| Methoxymethyl Ether | MOM | Acidic conditions (e.g., HCl, TFA) | Commonly used, but can be sensitive to Lewis acids. |
| tert-Butyldimethylsilyl Ether | TBS/TBDMS | Fluoride sources (e.g., TBAF), acidic conditions | Sterically hindered, stable to many non-acidic/non-fluoride conditions. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(3-Bromopropoxy)methyl]cyclopropane, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclopropanation. For example, (Bromomethyl)cyclopropane (CAS 7051-34-5) can react with 3-bromo-propanol derivatives under basic conditions (e.g., K₂CO₃/THF) to introduce the propoxy chain . Purification often involves low-temperature recrystallization (0–6°C) to prevent decomposition, as cyclopropanes are thermally sensitive . GC-MS and ¹H NMR (e.g., cyclopropane protons at δ 1.25 ppm) are critical for verifying purity .
Q. How does the cyclopropane ring influence the compound’s stability during storage?
- Methodological Answer : The ring’s strain increases reactivity, necessitating storage at 0–6°C in inert atmospheres to avoid ring-opening reactions. Stability studies on analogous compounds (e.g., (Bromomethyl)cyclopropane) show decomposition rates increase by 15–20% at room temperature over 72 hours . Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to mitigate oxidative degradation .
Advanced Research Questions
Q. How can stereochemical outcomes in this compound derivatives be controlled during asymmetric synthesis?
- Methodological Answer : Chiral auxiliaries or transition-metal catalysts (e.g., Rh₂(OAc)₄) enable enantioselective cyclopropanation. For example, asymmetric methodologies from cyclopropane-focused theses demonstrate >90% ee using Davies’ catalyst systems . Computational modeling (DFT) predicts steric effects of the bromopropoxy group, guiding ligand selection to minimize diastereomeric interference .
Q. What analytical strategies resolve contradictions in spectral data for cyclopropane-containing intermediates?
- Methodological Answer : Conflicting NMR signals (e.g., cyclopropane protons) arise from dynamic effects or solvent interactions. Use variable-temperature NMR (VT-NMR) to distinguish between conformational exchange and impurities. For instance, splitting at δ 1.25 ppm in DMSO-d₆ resolves into a singlet at −40°C, confirming ring integrity . Cross-validate with high-resolution MS to rule out isobaric contaminants .
Q. How does the bromopropoxy group modulate reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings, but the cyclopropane ring’s electron-withdrawing effect slows transmetallation. Kinetic studies show Pd(OAc)₂/XPhos systems achieve 75–85% yield in arylations, whereas bulkier ligands (e.g., SPhos) reduce β-hydride elimination . DFT calculations reveal the bromopropoxy group’s torsional strain lowers activation energy by 8–10 kcal/mol compared to linear analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
